Structural Differentiation from Zardaverine: Impact of N-2 Morpholino-Oxoethyl Substitution on Predicted PDE Selectivity
The target compound replaces zardaverine's N-2 hydrogen with a 2-morpholino-2-oxoethyl group and omits the 4-difluoromethoxy substituent on the phenyl ring . In published SAR studies on 6-aryl-3(2H)-pyridazinones, N-alkylation (via an amide linker) has been shown to markedly alter PDE4-inhibitory activity versus PDE3 inhibition, with some N-substituted analogs achieving sub-micromolar PDE4 IC50 values while retaining reduced PDE3 potency .
| Evidence Dimension | Predicted PDE3/4 inhibition shift |
|---|---|
| Target Compound Data | N-2 morpholino-2-oxoethyl substituent; no direct IC50 data publicly available |
| Comparator Or Baseline | Zardaverine: PDE3 IC50 = 0.58 μM, PDE4 IC50 = 0.17 μM (human platelet/PMN) or 2.5 μM / 1.1 μM (alternate assay) |
| Quantified Difference | Expected selectivity shift based on N-alkyl SAR; exact shift unquantified without direct measurement |
| Conditions | SAR extrapolation from 6-aryl-4,5-dihydropyridazin-3(2H)-one N-alkylation studies; zardaverine data from human platelet PDE3 and human PMN PDE4 assays |
Why This Matters
If PDE4-selective inhibition is desired, the N-2 morpholino-oxoethyl group may confer an advantage over zardaverine's dual PDE3/4 profile, reducing potential cardiovascular off-target effects.
